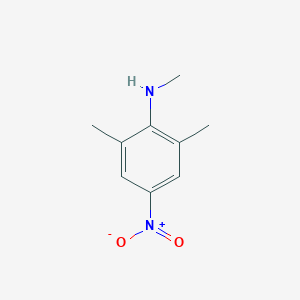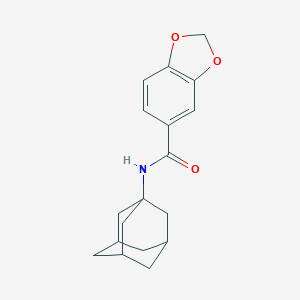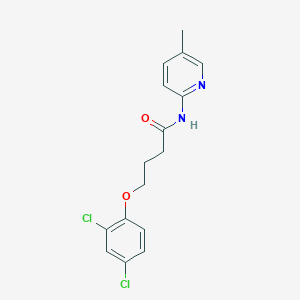
N,2,6-trimethyl-4-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2,6-trimethyl-4-nitroaniline (TMA) is a chemical compound that belongs to the class of nitroanilines. It is widely used in scientific research due to its unique properties. TMA has been shown to possess significant anti-cancer and anti-inflammatory properties, making it a promising candidate for the development of new drugs. In
Mechanism of Action
The mechanism of action of N,2,6-trimethyl-4-nitroaniline is not fully understood. However, it is believed that this compound works by inhibiting various signaling pathways that are involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of various enzymes, such as COX-2 and MMP-9, which are involved in cancer cell growth and invasion.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit the expression of various genes that are involved in cancer cell growth and inflammation. This compound has also been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can contribute to oxidative stress and cell damage.
Advantages and Limitations for Lab Experiments
N,2,6-trimethyl-4-nitroaniline has several advantages for lab experiments. It is easy to synthesize and has a high yield. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It is highly toxic and can be hazardous to handle. This compound also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for the study of N,2,6-trimethyl-4-nitroaniline. One direction is to investigate the potential of this compound as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore the mechanism of action of this compound and identify the signaling pathways that are involved in its anti-cancer and anti-inflammatory properties. Additionally, the development of new methods for the synthesis of this compound and its derivatives could lead to the discovery of new drugs with improved efficacy and safety profiles.
Synthesis Methods
N,2,6-trimethyl-4-nitroaniline can be synthesized using a variety of methods, including the reaction of 4-nitro-2,6-dimethylaniline with nitric acid in the presence of sulfuric acid. Another method involves the reaction of 4-nitro-2,6-dimethylaniline with nitrosonium tetrafluoroborate in the presence of acetic acid. The yield of this compound obtained using these methods is usually around 70-80%.
Scientific Research Applications
N,2,6-trimethyl-4-nitroaniline has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. This compound works by inducing apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the expression of various genes that are involved in cancer cell growth and proliferation.
This compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. This compound has also been shown to reduce the severity of inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis.
properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.2 g/mol |
IUPAC Name |
N,2,6-trimethyl-4-nitroaniline |
InChI |
InChI=1S/C9H12N2O2/c1-6-4-8(11(12)13)5-7(2)9(6)10-3/h4-5,10H,1-3H3 |
InChI Key |
OJZSIHMWQJMHFS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1NC)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC(=C1NC)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine](/img/structure/B263354.png)
![[1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone](/img/structure/B263356.png)




![N-[2-(4-morpholinyl)ethyl]-2-phenoxypropanamide](/img/structure/B263365.png)
